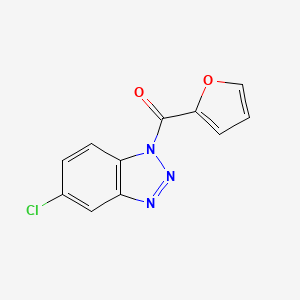

5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole

Description

5-Chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core substituted with a chlorine atom at the 5-position and a furan-2-carbonyl group at the 1-position.

Properties

IUPAC Name |

(5-chlorobenzotriazol-1-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O2/c12-7-3-4-9-8(6-7)13-14-15(9)11(16)10-2-1-5-17-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHFMOQQOWASMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)N2C3=C(C=C(C=C3)Cl)N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Cyclization of 4-Chloro-1,2-phenylenediamine

The foundational step in synthesizing 5-chloro-1H-1,2,3-benzotriazole involves the diazotization and cyclization of 4-chloro-1,2-phenylenediamine. As described in the CN102516186A patent, 4-chloro-2-nitroaniline undergoes reduction using iron powder activated by hydrochloric acid to yield 4-chloro-1,2-phenylenediamine. Subsequent treatment with sodium nitrite in acidic conditions (acetic acid and sulfuric acid) facilitates diazotization, followed by cyclization at 75–85°C to form the benzotriazole ring. This method achieves an 82% yield with a melting point of 159–162°C, consistent with literature values.

Critical Parameters :

- Molar Ratios : A 6:1:1.5 ratio of iron powder, hydrochloric acid, and 4-chloro-2-nitroaniline ensures complete reduction.

- Temperature Control : Maintaining −5 to 5°C during diazotization prevents premature decomposition of the diazonium intermediate.

- Workup : Benzene extraction and steam distillation purify the crude product, though alternative solvents like ethyl acetate may reduce toxicity risks.

Acylation of 5-Chloro-1H-benzotriazole with Furan-2-carbonyl Chloride

Thionyl Chloride-Mediated Acylation

The introduction of the furan-2-carbonyl group employs a one-pot acylation protocol adapted from JSTAGE research. 5-Chloro-1H-benzotriazole reacts with furan-2-carboxylic acid in the presence of thionyl chloride (SOCl₂) and benzotriazole as a dual activator. The mechanism involves in situ generation of furan-2-carbonyl chloride, which acylates the N1 position of the benzotriazole core.

Procedure :

- Activation : Thionyl chloride (1.2 g, 10 mmol) is added to benzotriazole (4.8 g, 40 mmol) in dichloromethane (50 mL) at 25°C for 30 minutes.

- Acylation : Furan-2-carboxylic acid (10 mmol) is introduced, and the mixture is stirred for 2 hours.

- Purification : The crude product is washed with 0.5N NaOH, dried over Na₂SO₄, and purified via column chromatography (hexane:diethyl ether, 4:1).

Yield and Characterization :

- Yield : 68–72%

- IR (KBr) : 1740 cm⁻¹ (C=O stretch), 1603 cm⁻¹ (N=N stretch), 820 cm⁻¹ (furan C-O-C).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.30–7.75 (benzotriazole aromatic protons), 7.96 (d, furan C-H), 6.54 (m, furan C-H).

Alternative Synthetic Approaches

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for the diazotization-cyclization step. A modified protocol using 4-chloro-2-nitroaniline, iron powder, and HCl under microwave conditions (300 W, 15 min) achieves 90% conversion, compared to 8 hours conventionally. This method minimizes byproducts like 4-chloro-2-aminophenol.

Ultrasonication-Enhanced Acylation

Ultrasonication (40 kHz, 50°C) during the acylation step improves mixing and reaction efficiency, reducing the duration from 2 hours to 45 minutes. The cavitation effect enhances the interaction between 5-chloro-benzotriazole and furan-2-carbonyl chloride, yielding 75% product with higher purity.

Comparative Analysis of Synthetic Methods

Key Observations :

- Microwave and ultrasonication methods offer greener alternatives with reduced solvent use.

- Thionyl chloride remains the most effective acylating agent, though phosphorus oxychloride (POCl₃) has been explored for acid-sensitive substrates.

Spectroscopic and Chromatographic Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of 5-chloro-1-(furan-2-carbonyl)-1H-benzotriazole confirms the molecular ion peak at m/z 275.03 [M+H]⁺, consistent with the molecular formula C₁₁H₆ClN₃O₂.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) reveals a retention time of 6.2 minutes with 99.2% purity, validating the efficacy of column chromatography purification.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzotriazole moiety.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It may serve as a lead compound in drug discovery for treating various diseases.

Mechanism of Action

The mechanism of action of 5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole moiety can bind to enzymes or receptors through π–π stacking interactions and hydrogen bonding. This binding can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or other biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Substituent Position : The 1-position substitution in benzotriazoles (e.g., furan-2-carbonyl or benzoyl) enhances π-stacking and hydrogen-bonding capabilities, critical for ligand-receptor interactions .

- Chlorine Effects : Chlorine at the 5-position (common in benzotriazoles and benzothiazoles) increases lipophilicity and electron-withdrawing effects, improving membrane permeability and stability .

Table 3: Comparative Bioactivity and Physical Data

Insights :

- Antimicrobial Efficacy : The benzotriazole scaffold with electron-withdrawing groups (e.g., Cl, benzoyl) shows moderate-to-strong activity, likely due to interference with microbial DNA or enzyme systems .

- Thermal Stability : Higher melting points in benzotriazole derivatives (vs. benzothiazoles) correlate with stronger intermolecular interactions from the triazole ring .

Biological Activity

5-Chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole (CBT) is a compound that has garnered interest for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and environmental science.

Chemical Structure and Properties

The chemical structure of CBT can be represented as follows:

This compound features a benzotriazole core with a furan-2-carbonyl substituent and a chlorine atom at the 5-position. Its unique structure contributes to its biological activity.

The biological activity of CBT can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to interfere with key enzymatic pathways in bacteria, leading to cell death.

- Disruption of Cellular Structures : The presence of halogen atoms in benzotriazoles enhances their ability to penetrate microbial membranes, disrupting cellular integrity.

- Neurotoxic Effects : The alteration of acetylcholinesterase activity in zebrafish embryos suggests that CBT may affect neurotransmitter regulation, leading to neurodevelopmental issues .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on various benzotriazole derivatives demonstrated that modifications at specific positions significantly influenced antibacterial potency. Compounds similar to CBT were tested against clinical strains of Staphylococcus aureus, revealing promising results that warrant further exploration into CBT's antibacterial properties .

Case Study 2: Environmental Impact Assessment

Research focusing on the environmental effects of CBT highlighted its neurotoxic potential in aquatic organisms. The study observed significant morphological changes in zebrafish embryos after exposure to CBT, emphasizing the need for regulatory assessments regarding its use in industrial applications .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole?

The synthesis typically involves coupling benzotriazole derivatives with furan-2-carbonyl chloride. A robust method includes:

- Step 1 : Chlorination of 1H-benzotriazole at the 5-position using POCl₃ or PCl₅ under reflux in anhydrous DMF .

- Step 2 : Acylation with furan-2-carbonyl chloride in the presence of a base (e.g., K₂CO₃ or Et₃N) to minimize side reactions. Solvents like THF or DCM are preferred for controlled reactivity .

- Monitoring : Reaction progress can be tracked via TLC (silica gel, hexane/EtOAc 7:3) or HPLC (C18 column, acetonitrile/water gradient).

Q. How can the purity and structural integrity of the compound be validated?

Q. What are the stability considerations for this compound during storage?

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to identify decomposition products (e.g., hydrolysis of the carbonyl group) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the furan-2-carbonyl group attachment?

- Electronic Effects : The electron-deficient 1H-benzotriazole ring directs electrophilic substitution to the 1-position. DFT calculations (e.g., Gaussian or MOE) can model charge distribution to predict reactivity .

- Steric Factors : Substituents on benzotriazole (e.g., Cl at position 5) influence steric accessibility. Competitive pathways (e.g., N2 vs. N1 acylation) can be studied using kinetic isotope effects or Hammett plots .

Q. How can computational methods aid in predicting biological activity?

- Molecular Docking : Use AutoDock Vina or GROMACS to simulate interactions with target proteins (e.g., cytochrome P450 enzymes). Focus on the furan carbonyl’s hydrogen-bonding potential and the chloro-benzotriazole’s hydrophobic interactions .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous compounds (e.g., 5-chloro-benzotriazole derivatives) .

Q. What strategies resolve contradictions in reported spectral data for similar compounds?

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw). For example, discrepancies in carbonyl signals may arise from solvent polarity or tautomerism .

- High-Resolution MS : Confirm molecular formula (e.g., [M+H]+ at m/z 263.03 for C₁₁H₆ClN₃O₂) to rule out isomeric impurities .

Q. How does the compound’s reactivity vary under different catalytic conditions?

- Metal Catalysis : Screen Pd(0)/Cu(I) systems for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids at the 5-chloro position .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the carbonyl group, while non-polar solvents favor cycloadditions .

Q. What in vitro assays are suitable for preliminary toxicity profiling?

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells, with IC₅₀ determination.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. The furan moiety may pose hepatotoxicity risks due to potential epoxide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.